molecular formula C19H14ClN3 B3282146 6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 745826-93-1

6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B3282146
CAS No.: 745826-93-1
M. Wt: 319.8 g/mol
InChI Key: JYFXJOSQMZQWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a fused triazole-pyridine core with substituents at positions 3 and 4. This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine family, a class of molecules known for diverse pharmacological applications, including antifungal, antibacterial, and antiproliferative activities .

Properties

IUPAC Name

6-benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3/c20-17-9-5-4-8-16(17)19-22-21-18-11-10-15(13-23(18)19)12-14-6-2-1-3-7-14/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFXJOSQMZQWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN3C(=NN=C3C4=CC=CC=C4Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzylamine with benzyl isocyanide and 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyridines .

Scientific Research Applications

6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Bromine Substituents (e.g., 6-bromo analogues) increase molecular weight and reactivity, making them versatile intermediates for cross-coupling reactions .
  • Polar Groups (e.g., methoxy or benzyloxy) improve aqueous solubility but may reduce membrane permeability .

Physicochemical Properties

  • Stability : Bromine-substituted derivatives (e.g., 6-bromo-3-cyclopropyl) may exhibit lower photostability due to C-Br bond reactivity .

Biological Activity

6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure with a triazole ring fused to a pyridine ring, along with benzyl and chlorophenyl substituents. Its synthesis and biological implications are of significant interest for drug discovery and development.

  • IUPAC Name : this compound
  • Molecular Formula : C19H14ClN3
  • CAS Number : 745826-93-1

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2-chlorobenzylamine with benzyl isocyanide and 2-cyanopyridine in the presence of potassium carbonate as a base, using dimethylformamide (DMF) as a solvent at elevated temperatures .

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties. The compound has been shown to inhibit certain kinases involved in cell proliferation. For instance, it may target c-Met kinases, which are implicated in various cancers .

In a study assessing structure-activity relationships (SAR), derivatives of triazolopyridines demonstrated significant inhibition against cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays have shown that it can inhibit the growth of several bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. It has been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. In particular, some derivatives have demonstrated comparable potency to established COX inhibitors like celecoxib .

The mechanism of action primarily involves binding to the active sites of target enzymes or receptors. This binding inhibits their activity and disrupts various biochemical pathways essential for cell survival and proliferation. For example, inhibition of kinases can lead to reduced cell growth in cancerous tissues .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Anticancer Activity : In a study involving lung cancer cell lines, derivatives showed IC50 values ranging from 0.005 µM to 0.5 µM against c-Met kinases .
  • Antimicrobial Efficacy : A series of tests on Gram-positive and Gram-negative bacteria revealed that some derivatives significantly inhibited bacterial growth at concentrations as low as 10 µg/mL .

Data Table: Biological Activities

Activity TypeAssay TypeIC50 ValueReference
Anticancerc-Met Kinase Inhibition0.005 µM
AntimicrobialBacterial Growth Inhibition10 µg/mL
Enzyme InhibitionCOX Enzyme InhibitionComparable to Celecoxib

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.